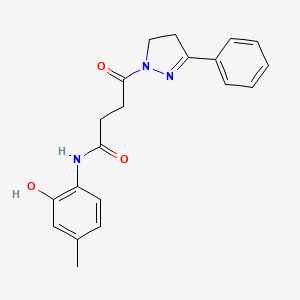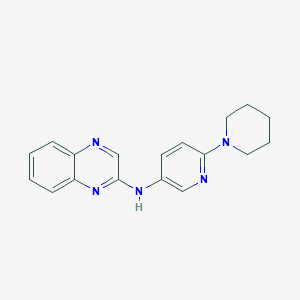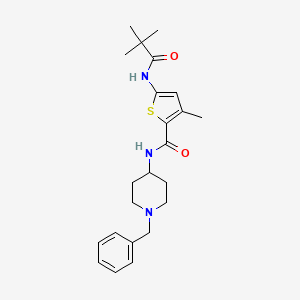![molecular formula C16H17N3O2 B7463313 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide, commonly known as MMPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MMPP belongs to the class of pyrrole-2-carboxamide compounds, which have been shown to exhibit a variety of biological activities. In
作用机制
The mechanism of action of MMPP is thought to be related to its interaction with the dopamine transporter. MMPP binds to the dopamine transporter and inhibits its function, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may have therapeutic implications for disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
MMPP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of the dopamine transporter, MMPP has been shown to alter the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. MMPP has also been shown to exhibit cytotoxic effects against cancer cells, as mentioned previously.
实验室实验的优点和局限性
One advantage of using MMPP in lab experiments is its high affinity for the dopamine transporter, making it a useful tool for studying the function of this transporter. However, one limitation of using MMPP is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving MMPP. One area of research could be the development of new drugs targeting the dopamine transporter based on the structure of MMPP. Another area of research could be the investigation of the cytotoxic effects of MMPP against cancer cells, with the goal of developing new cancer treatments. Additionally, further research could be conducted to better understand the mechanism of action of MMPP and its effects on neurotransmitter systems.
合成方法
MMPP can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 2-bromo-1-methylpyrrole with 2-oxo-1-pyrrolidineacetamide in the presence of a palladium catalyst to form the intermediate compound 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrrole-2-carboxamide. This intermediate is then subjected to a second reaction with sodium hydride and methyl iodide to produce the final product, 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide.
科学研究应用
MMPP has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, MMPP has been shown to act as a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This inhibition can lead to an increase in dopamine levels, which may have therapeutic implications for disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
In pharmacology, MMPP has been studied for its potential as a lead compound for the development of new drugs targeting the dopamine transporter. MMPP has been shown to have a high affinity for the dopamine transporter, making it a promising candidate for drug development.
In cancer research, MMPP has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This cytotoxicity is thought to be due to the ability of MMPP to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18-10-4-8-14(18)16(21)17-12-6-2-3-7-13(12)19-11-5-9-15(19)20/h2-4,6-8,10H,5,9,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIPHXOJTZCHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=CC=C2N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)



![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)



![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-[[11-(3,4-dimethylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7463315.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)